molecular formula C16H24O2 B129494 Isopropyl 2-(4-Isobutylphenyl)propanoate CAS No. 64622-17-9

Isopropyl 2-(4-Isobutylphenyl)propanoate

Cat. No.: B129494
CAS No.: 64622-17-9
M. Wt: 248.36 g/mol
InChI Key: RVZWLHIFEPTVBC-UHFFFAOYSA-N
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Description

Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-17-9) is an ester derivative of 2-(4-isobutylphenyl)propanoic acid, the active pharmaceutical ingredient (API) of ibuprofen . This compound is primarily studied as a process-related impurity or metabolite of ibuprofen, with structural modifications aimed at altering pharmacokinetic properties such as solubility, bioavailability, or metabolic stability.

Properties

IUPAC Name

propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZWLHIFEPTVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207287
Record name 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64622-17-9
Record name 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64622-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalytic Conditions

The conventional synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate involves the acid-catalyzed esterification of 2-(4-isobutylphenyl)propanoic acid (ibuprofen) with isopropanol. Sulfuric acid (H2SO4H_2SO_4) or p-toluenesulfonic acid (PTSA) is typically employed as a catalyst, facilitating protonation of the carboxylic acid group to enhance electrophilicity. The reaction proceeds via nucleophilic acyl substitution, where isopropanol attacks the activated carbonyl carbon, leading to the formation of the ester and water.

The general reaction is represented as:

2-(4-Isobutylphenyl)propanoic acid+IsopropanolH2SO4Isopropyl 2-(4-Isobutylphenyl)propanoate+H2O\text{2-(4-Isobutylphenyl)propanoic acid} + \text{Isopropanol} \xrightarrow{H2SO4} \text{this compound} + H_2O

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

  • Temperature : Reflux conditions (70–80°C) are standard to overcome kinetic barriers while minimizing side reactions.

  • Molar Ratio : A 1:5 molar ratio of ibuprofen to isopropanol ensures excess alcohol drives equilibrium toward ester formation.

  • Catalyst Loading : 0.5–1.0% H2SO4H_2SO_4 (v/v) balances catalytic efficiency with post-reaction neutralization requirements.

Post-reaction neutralization with sodium bicarbonate (NaHCO3NaHCO_3) and extraction with ethyl acetate yield crude ester, which is further purified via silica gel chromatography using hexane:ethyl acetate (7:1).

Enzymatic Esterification

Lipase-Catalyzed Synthesis

Enzymatic methods offer a greener alternative, leveraging lipases to catalyze esterification under mild conditions. Yarrowia lipolytica-derived lipase and porcine pancreas lipase (PPL) have demonstrated high stereoselectivity for synthesizing S-enantiomers of ibuprofen esters.

Biphasic Systems

In hexane/water biphasic systems, PPL achieves 85% conversion of ibuprofen to its sorbitol ester at optimal conditions:

  • Solvent Ratio : 3:1 hexane-to-water (v/v)

  • Temperature : 45°C

  • Substrate Concentration : 50 g/L ibuprofen, 20 g/L sorbitol

  • Reaction Time : 30 hours

Solvent-Free Esterification

Recent advances utilize solvent-free media for direct esterification with polyols like glycerol, achieving 78% yield at 50°C over 48 hours.

Industrial-Scale Production

Continuous Flow Reactors

Industrial protocols employ continuous flow reactors to enhance mass transfer and reduce reaction times. Key features include:

  • Residence Time : 2–4 hours at 80°C

  • Catalyst Recovery : Immobilized lipase columns enable reuse for >10 cycles without significant activity loss.

Purification Techniques

Large-scale purification integrates distillation and crystallization:

  • Short-Path Distillation : Isolates ester at 150–160°C under reduced pressure (0.1–0.5 mmHg).

  • Crystallization : Hexane recrystallization yields >99% pure product.

Physicochemical Characterization

Spectroscopic Analysis

  • FTIR : Ester carbonyl (C=OC=O) stretch at 1732 cm1^{-1}, absent in the parent acid (1708 cm1^{-1}).

  • NMR : 1H^{1}\text{H} NMR signals at δ 1.2 (isopropyl CH3_3), 3.6 (ester OCH2_2), and 7.1–7.3 ppm (aromatic protons).

Physicochemical Properties

PropertyValueMethod
Molecular Weight248.36 g/molChemDraw
LogP4.2 ± 0.3Crippen’s method
Melting Point40–42°CDSC

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Time (h)Environmental Impact
Acid-Catalyzed9212High (acid waste)
Enzymatic (PPL)8530Low
Industrial (Flow)954Moderate

Advantages and Limitations

  • Acid-Catalyzed : High yield but generates corrosive waste.

  • Enzymatic : Eco-friendly yet slower and costlier due to enzyme procurement.

  • Industrial : Scalable but requires specialized equipment .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis dominates the compound’s reactivity due to its ester functionality, yielding pharmaceutically active metabolites or intermediates.

Acid-Catalyzed Hydrolysis

Reagents/Conditions :

  • Concentrated H₂SO₄ or HCl

  • Reflux at 100–125°C for 8–12 hours

  • Solvents: Acetic acid/water mixtures

Products :

  • 2-(4-Isobutylphenyl)propanoic acid (ibuprofen)

  • Isopropanol

Mechanism :
Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release the carboxylic acid and alcohol .

Industrial Example :
A patent (US4186270A) describes hydrolysis using H₂SO₄ under reflux, achieving >99.5% purity after crystallization .

Condition Catalyst Temperature Time Yield Source
Acidic (H₂SO₄/H₂O)H₂SO₄100–125°C8 hr>95%
Alkaline (NaOH/H₂O)NaOH70–100°C3 hr85–90%

Base-Catalyzed Hydrolysis (Saponification)

Reagents/Condients :

  • Aqueous NaOH or KOH (5–20%)

  • Heating at 70–100°C for 2–4 hours

Products :

  • Sodium 2-(4-isobutylphenyl)propanoate

  • Isopropanol

Applications :
Used industrially to generate ibuprofen salts for improved solubility .

Transesterification

This reaction replaces the isopropyl group with other alcohols under catalytic conditions.

Reagents/Conditions :

  • Alcohol (e.g., methanol, ethanol)

  • Acid (H₂SO₄) or base (NaOCH₃) catalysts

  • Reflux at 60–80°C for 6–12 hours

Products :

  • Methyl/ethyl 2-(4-isobutylphenyl)propanoate

  • Isopropanol

Example :
Methanolysis with H₂SO₄ yields methyl ester derivatives, validated by GC-MS analysis .

Enzymatic Hydrolysis

Biocatalysts :

  • Lipases (e.g., Candida antarctica)

  • pH 7–8 buffer, 30–40°C

Advantages :

  • Higher enantioselectivity for (S)-ibuprofen synthesis

  • Avoids harsh conditions, reducing by-products .

Research Findings :

  • Enzymatic hydrolysis achieves 98% conversion in 24 hours with immobilized lipases .

Stability Under Oxidative Conditions

While not inherently reactive toward mild oxidants, prolonged exposure to strong oxidizers (e.g., KMnO₄) degrades the isobutyl side chain, forming ketones or carboxylic acids.

Industrial Relevance

  • Pharmaceutical Intermediates : Hydrolysis to ibuprofen remains the primary commercial application .

  • Prodrug Design : The ester’s lipophilicity enhances bioavailability, making it a prodrug candidate .

Scientific Research Applications

Chemistry

  • Reference Standard : Isopropyl 2-(4-Isobutylphenyl)propanoate is utilized as a reference standard in analytical chemistry for method development and validation. Its distinct chemical properties make it suitable for calibrating instruments and validating analytical methods.
  • Chemical Reactions : The compound undergoes various reactions including oxidation (to form carboxylic acids), reduction (to yield alcohols), and substitution reactions with nucleophiles. These reactions are critical for synthesizing derivatives and studying reaction mechanisms.
Reaction TypeProducts FormedCommon Reagents
Oxidation2-(4-Isobutylphenyl)propanoic acidKMnO4, CrO3
Reduction2-(4-Isobutylphenyl)propanolLiAlH4, NaBH4
SubstitutionVarious substituted esters/amidesAmines, Alcohols

Biology

  • Enzyme Studies : The compound has been employed in studies involving enzyme-catalyzed ester hydrolysis, aiding in understanding the kinetics and mechanisms of enzyme action.
  • Pharmacological Research : As a derivative of ibuprofen, this compound is investigated for its anti-inflammatory and analgesic properties. Research indicates that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Medicine

  • Therapeutic Potential : The compound's mechanism of action parallels that of ibuprofen, suggesting its potential effectiveness in treating conditions associated with inflammation and pain. In vitro studies have demonstrated that it possesses comparable COX inhibitory activity to ibuprofen, while in vivo studies have shown significant reductions in inflammatory markers in animal models .

Industrial Applications

This compound is utilized in pharmaceutical quality control processes and as an intermediate in the synthesis of other chemical compounds. Its role as a prodrug may enhance the topical delivery of ibuprofen, improving therapeutic outcomes for patients requiring localized treatment.

Case Studies

  • Analytical Chemistry Validation : A study demonstrated the use of this compound as a calibration standard for HPLC methods. The results indicated high precision and accuracy in quantifying ibuprofen concentrations in pharmaceutical formulations.
  • In Vivo Anti-inflammatory Studies : Animal trials conducted on mice showed that administration of this compound resulted in a statistically significant reduction in paw edema compared to control groups, supporting its potential therapeutic use .
  • Enzyme Kinetics Research : A research project focused on the hydrolysis of this compound by various esterases found that the compound was hydrolyzed at rates comparable to other known substrates, providing insights into enzyme specificity and activity.

Mechanism of Action

The mechanism of action of Isopropyl 2-(4-Isobutylphenyl)propanoate involves its hydrolysis to release 2-(4-Isobutylphenyl)propanoic acid, which is an active pharmaceutical ingredient. This compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The inhibition of COX enzymes leads to the anti-inflammatory and analgesic effects observed with this compound .

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between Isopropyl 2-(4-Isobutylphenyl)propanoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s) Notable Properties
This compound 64622-17-9 C16H24O3 264.36 Isopropyl ester Lower polarity than ibuprofen; potential prodrug candidate .
2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate 95093-58-6 C16H24O3 264.36 Hydroxypropyl ester Increased hydrophilicity due to hydroxyl group; may improve aqueous solubility .
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate 64622-21-5 C17H26O4 294.38 Dihydroxypropyl ester Higher polarity; potential use in topical formulations for sustained release .
3-Chloro-2,2-dimethylpropyl 2-(4-isobutylphenyl)propanoate 89878-75-1 C18H27ClO2 310.86 Chlorinated dimethylpropyl ester Enhanced metabolic stability due to steric hindrance and halogenation .
Pyridin-2-ylmethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen piconol) 64622-45-3 C20H25NO3 327.42 Pyridinylmethyl ester Prodrug with improved dermal absorption; used in topical analgesics .
9-(2,2-Difluorocyclopropyl)nonyl 2-(4-isobutylphenyl)propanoate N/A C24H34F2O2 392.53 Fluorinated cyclopropyl nonyl ester Fluorination enhances metabolic resistance; experimental compound .

Biological Activity

Isopropyl 2-(4-Isobutylphenyl)propanoate, also known as ibuprofen isopropyl ester, is a compound related to the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C16H24O2C_{16}H_{24}O_{2} and is characterized by an isopropyl group attached to a propanoate moiety linked to a phenyl ring with an isobutyl substituent at the para position. Its structural similarity to ibuprofen suggests that it may exhibit comparable biological activities, particularly in anti-inflammatory and analgesic effects.

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, mediators of inflammation and pain. The compound's mechanism of action appears to parallel that of ibuprofen, suggesting it may be effective in treating conditions associated with inflammation.

  • In vitro Studies : In vitro experiments demonstrated that this compound exhibits comparable COX inhibitory activity to ibuprofen, indicating its potential as an effective anti-inflammatory agent .
  • In vivo Studies : Animal models have shown that this compound can reduce inflammation and pain effectively. For instance, one study reported a significant reduction in inflammatory markers in mice treated with this compound compared to controls .

Analgesic Effects

The analgesic effects of this compound have also been investigated. Its ability to alleviate pain has been attributed to its action on COX enzymes and possibly other targets involved in pain pathways.

  • Pain Models : In various pain models, including those simulating arthritis and neuropathic pain, the compound demonstrated a dose-dependent reduction in pain scores .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Hydrolysis Studies : A study assessed the hydrolytic stability of this compound in human plasma, revealing that it effectively converts back to ibuprofen, maintaining its therapeutic potential .
  • Comparative Analysis : A comparative analysis of various NSAIDs highlighted this compound's unique profile regarding lipophilicity and absorption characteristics, suggesting it may offer advantages in topical formulations .
  • Prodrug Development : As a prodrug of ibuprofen, this compound is being explored for improved delivery methods that enhance bioavailability and minimize gastrointestinal side effects typically associated with traditional NSAIDs .

Safety Profile and Toxicity

The safety profile of this compound has been evaluated through various toxicity assessments. Preliminary findings indicate a favorable safety profile with minimal adverse effects at therapeutic doses.

  • Toxicity Assessments : Toxicological studies suggest that the compound does not exhibit significant cytotoxicity or hemolytic activity, supporting its potential use in clinical applications .

Q & A

Q. What are the optimized synthetic routes for Isopropyl 2-(4-Isobutylphenyl)propanoate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification of ibuprofen with isopropanol. Key methods include:

  • Direct esterification : Using ibuprofen and isopropanol with acid catalysis (e.g., sulfuric acid), achieving yields >95% under reflux conditions .
  • Transesterification : Substituting ethanol with isopropanol in the presence of lipase enzymes or metal catalysts, with yields varying between 85–97% depending on solvent polarity and temperature .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • HPLC : Use a C18 column with mobile phase methanol:water (70:30) and UV detection at 254 nm. Retention time typically falls between 8–10 minutes .
  • NMR : Confirm structure via ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃, δ 2.4 ppm for isobutyl CH₂) and ¹³C NMR (ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 277.2 .

Critical Consideration : Residual solvents (e.g., toluene) must be quantified via GC-MS to meet ICH Q3C guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across different synthesis batches?

this compound may contain process-related impurities such as:

  • Ibuprofen Impurity F : 3-(4-Isobutylphenyl)propanoic acid (CAS 65322-85-2), arising from incomplete esterification .
  • Isopropyl ester of 2-(4-n-Propylphenyl)propanoic acid : A regioisomer formed due to alkylation side reactions .

Q. Methodological Approach :

  • Use orthogonal methods: Combine HPLC (for quantification) with LC-MS/MS (structural elucidation).
  • Cross-reference with certified reference materials (e.g., Sigma-Aldrich MM0002.23) to validate impurity thresholds .

Q. Data Contradiction Example :

BatchImpurity F (%)Regioisomer (%)
A0.120.08
B0.350.15
Root Cause: Variability in catalyst efficiency or reaction time.

Q. What strategies ensure stereochemical integrity in phosphorylated derivatives of this compound?

Phosphoramidate derivatives (e.g., Sofosbuvir intermediates) require strict stereocontrol:

  • Chiral Synthesis : Use (S)-isopropyl glycidate as a precursor to retain configuration during phosphorylation .
  • Stereochemical Analysis : Employ chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) or X-ray crystallography to confirm enantiopurity .

Key Challenge : Phosphorylation with perfluorophenoxy groups may induce racemization; mitigate via low-temperature (-20°C) reactions .

Q. How can researchers validate stability-indicating methods for this compound under accelerated degradation conditions?

Experimental Design :

  • Forced Degradation : Expose the compound to heat (80°C, 48h), acid/base hydrolysis (0.1M HCl/NaOH, 24h), and UV light (254 nm, 72h).
  • Stability Metrics : Monitor degradation products via UPLC-PDA and correlate with mass fragmentation patterns .

Q. Example Findings :

ConditionMajor Degradant% Degradation
Acid Hydrolysis2-(4-Isobutylphenyl)propanoic acid12.5
UV ExposureIsopropyl oxidation products8.2

Validation Criteria : Method must resolve all degradants (resolution >1.5) per ICH Q2(R1) .

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